3-chloro-1-(5-fluoro-1H-indol-3-yl)-2,2-dimethylpropan-1-one
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Overview
Description
3-chloro-1-(5-fluoro-1H-indol-3-yl)-2,2-dimethylpropan-1-one is a synthetic compound that has been widely used in scientific research for its potential pharmacological properties. This compound has been synthesized through various methods and has shown promising results in various studies.
Mechanism of Action
The mechanism of action of 3-chloro-1-(5-fluoro-1H-indol-3-yl)-2,2-dimethylpropan-1-one is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes and signaling pathways involved in cancer cell growth and inflammation. It may also have an effect on the immune system and the nervous system.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and inflammation. It may also have an effect on the immune system and the nervous system. Further studies are needed to fully understand the effects of this compound.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-chloro-1-(5-fluoro-1H-indol-3-yl)-2,2-dimethylpropan-1-one in lab experiments is its potential pharmacological properties. It has shown promising results in various studies and may have potential use in the treatment of cancer, inflammation, bacterial infections, and neurological disorders. However, one of the limitations is that the mechanism of action is not fully understood, and further studies are needed to fully understand the effects of this compound.
Future Directions
There are several future directions for the study of 3-chloro-1-(5-fluoro-1H-indol-3-yl)-2,2-dimethylpropan-1-one. One direction is to further explore its potential use in the treatment of cancer, inflammation, bacterial infections, and neurological disorders. Another direction is to study the mechanism of action and the effects of this compound on the immune system and the nervous system. Additionally, further studies are needed to optimize the synthesis method and to develop new derivatives of this compound with improved pharmacological properties.
Synthesis Methods
The synthesis of 3-chloro-1-(5-fluoro-1H-indol-3-yl)-2,2-dimethylpropan-1-one has been achieved through various methods. One of the methods involves the reaction of 5-fluoroindole-3-carbaldehyde with 2,2-dimethyl-1-chloropropan-1-one in the presence of a base. Another method involves the reaction of 5-fluoroindole with 2,2-dimethyl-1-chloropropan-1-one and a base in the presence of a catalyst. These methods have been optimized to produce high yields of the compound.
Scientific Research Applications
3-chloro-1-(5-fluoro-1H-indol-3-yl)-2,2-dimethylpropan-1-one has been used in various scientific research applications. One of the main applications is in the field of cancer research. Studies have shown that this compound has potential anticancer properties and can inhibit the growth of cancer cells. It has also been studied for its potential use in the treatment of inflammation, bacterial infections, and neurological disorders.
properties
IUPAC Name |
3-chloro-1-(5-fluoro-1H-indol-3-yl)-2,2-dimethylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClFNO/c1-13(2,7-14)12(17)10-6-16-11-4-3-8(15)5-9(10)11/h3-6,16H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BERKSOXCBUFOMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)C(=O)C1=CNC2=C1C=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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